4-(4-Bromophenoxymethyl)pyridine
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Overview
Description
4-(4-Bromophenoxymethyl)pyridine is a synthetic compound with the CAS Number: 1016783-69-91. It has a molecular weight of 264.121. The IUPAC name for this compound is 4-[(4-bromophenoxy)methyl]pyridine1.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported2. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed2.
Molecular Structure Analysis
The InChI code for 4-(4-Bromophenoxymethyl)pyridine is 1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H21. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Bromophenoxymethyl)pyridine are not readily available, pyridine compounds are known to play vital roles in organic chemistry3. They are extensively applied scaffolds for drug design and synthesis3.
Physical And Chemical Properties Analysis
4-(4-Bromophenoxymethyl)pyridine has a molecular weight of 264.121. The compound’s purity is reported to be 97%1.Scientific Research Applications
Regioselective Bromination and Cross-Coupling Reactions
A study by Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity. This compound serves as a pivotal building block for further cross-coupling reactions, showcasing its utility in the synthesis of complex organic molecules for drug discovery research (Lucas et al., 2015).
Ligand Synthesis for Metal Complex Formation
Tovee et al. (2010) reported the synthesis of a back-to-back ligand combining dipyrazolylpyridine and dipicolylamine metal-binding domains. The study highlights the application of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine in forming metal complexes with unique properties, such as thermal spin transitions, indicating its potential in the development of functional materials (Tovee et al., 2010).
Crystal Engineering and Molecular Structure
Research by Armas et al. (2003) focused on the crystal structure of a related compound, demonstrating the importance of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine in understanding intermolecular and intramolecular hydrogen bonding. This knowledge is critical for designing materials with desired physical and chemical properties (Armas et al., 2003).
Novel Catalyst Development
A study by Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions. This research underscores the potential of modifying pyridine compounds to develop efficient and sustainable catalytic systems for industrial organic synthesis (Liu et al., 2014).
Antimicrobial and Environmental Applications
Sahiner and Yasar (2013) explored the modification of poly(4-vinyl pyridine) particles with different functional groups, including 2-bromo ethanol, to enhance their antimicrobial properties and absorption capacities. This study illustrates how bromophenoxymethyl pyridine derivatives could be leveraged to create materials with environmental and health benefits (Sahiner & Yasar, 2013).
Safety And Hazards
The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled4. It causes skin and eye irritation4. Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the substance into the environment4.
Future Directions
Pyridine scaffold-containing compounds have received significant interest in multiple research fields3. This is mainly related to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry3. This suggests that 4-(4-Bromophenoxymethyl)pyridine and similar compounds may have potential for future research and development in these areas.
properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLJZMMMXIJZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640876 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxymethyl)pyridine | |
CAS RN |
1016783-69-9 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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